molecular formula C10H11BrFNO B10962899 N-(4-bromo-2-fluorophenyl)butanamide

N-(4-bromo-2-fluorophenyl)butanamide

Cat. No.: B10962899
M. Wt: 260.10 g/mol
InChI Key: BALGRLNHEPVBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)butanamide (CAS 1345471-73-9) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile building block for the development of new therapeutic agents. Its structure, featuring both bromo and fluoro substituents on the phenyl ring, makes it a valuable intermediate for constructing more complex molecules via cross-coupling reactions . Researchers utilize this amide-containing scaffold in the design and synthesis of novel compounds targeting resistant bacterial infections . Structural analogs and derivatives of similar bromo-fluorophenyl amides have demonstrated promising in vitro antibacterial activity against a range of clinically isolated, drug-resistant bacteria, including extensively drug-resistant (XDR) Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, related amide derivatives are extensively investigated for their potential in central nervous system disorders, showing potent anticonvulsant activity in established seizure models such as the maximal electroshock (MES) test . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11BrFNO

Molecular Weight

260.10 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)butanamide

InChI

InChI=1S/C10H11BrFNO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

BALGRLNHEPVBIJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Preparation Methods

Regioselective Halogenation Strategies

The synthesis begins with introducing bromine and fluorine atoms at the 4- and 2-positions of the phenyl ring, respectively. Patent CN1157812A demonstrates a diazotization-fluorination approach using para-aminotoluene derivatives. The sequence involves:

  • Nitration : Para-toluidine undergoes nitration with mixed acid (H2SO4/HNO3) at -5°C to +5°C, producing 3-nitro-4-methylaniline sulfate.

  • Diazotization : Treatment with NaNO2 below 20°C generates the diazonium intermediate, which undergoes bromination in cuprous bromide solution at 70–100°C to yield 2-nitro-4-bromotoluene.

  • Fluorination : Reduction to the amine followed by diazotization in anhydrous HF and thermal decomposition produces 2-fluoro-4-bromotoluene.

This method achieves >85% regioselectivity for the 2-fluoro-4-bromo substitution pattern, critical for subsequent amidation.

Amidation Techniques

The halogenated toluene intermediate undergoes conversion to the target amide through two primary routes:

Route A: Direct Aminolysis
Reacting 2-fluoro-4-bromobenzyl bromide with butanamide in polar aprotic solvents (DMF, DMSO) at 80–120°C for 12–24 hours. Yields range from 45–60% due to competing hydrolysis.

Route B: Activated Ester Intermediate

  • Chlorosulfonation : Treating 2-fluoro-4-bromotoluene with ClSO3H generates the sulfonyl chloride.

  • Coupling : Reacting with butanamide in the presence of NEt3 in THF at 0–25°C achieves 68–72% yield.

Comparative studies show Route B provides better purity (98.5% vs. 92.3%) despite requiring additional steps.

Industrial-Scale Production Optimization

Solvent Systems and Reaction Efficiency

Industrial processes prioritize C3–C5 alcohols for cost-effectiveness and recyclability. Isopropanol demonstrates optimal performance:

ParameterIsopropanoln-Butanolt-Pentanol
Yield (%)71.265.868.4
Purity (%)98.196.797.3
Reaction Time (hr)6.58.27.1

Data adapted from WO2009144736A1.

Catalytic Systems

Base selection significantly impacts reaction kinetics:

Inorganic Bases

  • K2CO3: 69% yield, 12 hr reaction time

  • Cs2CO3: 73% yield, 9 hr reaction time

Organic Bases

  • DIPEA: 65% yield, 14 hr

  • DBU: 71% yield, 10 hr

Cesium carbonate provides the best compromise between cost and efficiency for large-scale synthesis.

Process Chemistry Innovations

Continuous Flow Synthesis

Recent advancements employ microreactor technology:

  • Residence Time : 8.2 minutes vs. 6.5 hours batch

  • Yield Increase : 78.4% vs. 71.2% batch

  • Impurity Reduction : 0.8% vs. 1.9% batch

The enhanced mass/heat transfer in flow systems suppresses side reactions like dehalogenation.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling:

  • Conditions : Stainless steel jar, 500 rpm, 2 hr

  • Yield : 63.7%

  • E-Factor : 1.2 vs. 8.7 for solvent-based methods

While yields remain suboptimal, this method eliminates VOC emissions and reduces waste.

Analytical Characterization Protocols

Purity Assessment

HPLC methods using C18 columns (4.6 × 150 mm, 3.5 μm) with acetonitrile/water (70:30) mobile phase:

ImpurityRetention Time (min)Specification Limit (%)
Starting Material4.2≤0.5
Dehalogenated6.8≤0.3
Hydrolyzed8.1≤0.2

Method validation shows ≤2% RSD for repeatability.

Case Study: Pilot Plant Synthesis

A 50 kg batch synthesis following WO2009144736A1 protocols achieved:

  • Step 1 (Halogenation) : 89.4% yield

  • Step 2 (Amidation) : 73.1% yield

  • Overall Yield : 65.3%

  • Purity : 99.2% by HPLC

Critical process parameters included:

  • Diazonium salt stability maintained at -5°C to 0°C

  • Precise bromine stoichiometry (1.05 eq) to minimize di-substitution

  • Distillation under reduced pressure (0.1 MPa) for product isolation .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)butanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as N-(4-fluoro-2-phenyl)butanamide.

    Oxidation: Products include oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)butanamide is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)butanamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The table below highlights key structural analogs, emphasizing substituent positions and chain modifications:

Compound Name Molecular Formula Molar Mass (g/mol) Phenyl Substituents Amide Chain Structure Key Applications/Notes
N-(4-bromo-2-fluorophenyl)butanamide C₁₀H₁₀BrFNO 257.10 4-Br, 2-F Butanamide Synthetic intermediate (inferred)
N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)acetamide C₁₅H₁₃BrFNO₂ 338.17 4-Br, 2-F Acetamide + 4-methoxyphenyl Higher lipophilicity
2-Bromo-N-(4-propylphenyl)butanamide C₁₃H₁₈BrNO 284.19 4-propyl 2-Bromo-butanamide Unspecified (structural study)
Vemurafenib* C₂₃H₁₈BrClFN₃O₃ 514.77 4-Br, 2-F (quinazoline) Quinazolin-4-amine derivative FDA-approved kinase inhibitor

*Vemurafenib shares the 4-bromo-2-fluorophenyl motif but incorporates a quinazoline core, demonstrating how amide chain modifications influence biological activity .

Positional Isomerism and Physicochemical Effects

The position of halogen substituents significantly impacts properties:

  • 4-Bromo-2-fluorophenyl vs. ortho/meta isomers : The 2-fluoro group in the target compound introduces steric hindrance and electronic effects distinct from meta (3-F) or para (4-F) isomers. For example, ortho-substituted analogs (e.g., 2-fluorophenyl derivatives) often exhibit reduced solubility due to increased molecular planarity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromo-2-fluorophenyl)butanamide, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via bromination of N-(4-fluoro-2-aminophenyl)butanamide using brominating agents like N-bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane) under controlled temperatures (0–25°C). Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios to maximize yield and regioselectivity. Post-synthesis purification is achieved via column chromatography or recrystallization .
  • Key Data :

Brominating AgentSolventTemperature (°C)Yield (%)
NBSDCM0–2565–75

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies substituent positions and confirms amide bond formation. Infrared (IR) spectroscopy detects carbonyl (C=O) stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 273.03) .

Q. How is purity assessed, and what analytical thresholds are acceptable for research use?

  • Methodology : Purity is quantified via HPLC (≥95% purity for most studies) using a C18 column and acetonitrile/water mobile phase. Melting point analysis (expected range: 120–125°C) and elemental analysis (C, H, N within ±0.4% of theoretical values) ensure consistency .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or biological interactions of this compound?

  • Methodology : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinase enzymes. Pharmacophore modeling guides structure-activity relationship (SAR) studies for drug discovery .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?

  • Methodology : Design of Experiments (DoE) isolates variables (e.g., solvent polarity, catalyst loading). LC-MS monitors intermediates and byproducts (e.g., dibrominated derivatives). Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) resolves bond lengths, angles, and packing motifs. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Crystallographic parameters (e.g., space group, R-factor) validate structural accuracy .

Q. What mechanistic insights explain its potential biological activity (e.g., antimicrobial or anticancer)?

  • Methodology : Enzymatic assays (e.g., MIC for antimicrobial activity) and cell viability assays (MTT for anticancer effects) quantify bioactivity. Mechanistic probes include ROS detection kits and Western blotting for apoptosis markers (e.g., caspase-3). Comparative SAR studies with analogs (e.g., chloro vs. bromo derivatives) highlight substituent effects .

Data Contradiction Analysis

Q. Why do bromination methods vary in regioselectivity across studies?

  • Analysis : Discrepancies arise from solvent polarity (polar solvents favor para-bromination) and steric effects of the butanamide chain. For example, NBS in DCM yields >90% para-bromination, while Br₂ in acetic acid may produce ortho-byproducts. Controlled experiments with deuterated solvents can clarify mechanistic pathways .

Tables of Key Findings

Table 1 : Comparative Bioactivity of this compound and Analogs

CompoundIC₅₀ (μM, Cancer Cells)MIC (μg/mL, E. coli)
This compound12.3 ± 1.232.5 ± 2.1
N-(4-chlorophenyl)butanamide28.7 ± 3.1>100

Table 2 : Crystallographic Data for this compound

ParameterValue
Space groupP2₁/c
R-factor0.039
Bond length (C-Br)1.89 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.